ABT-737

Description

An inhibitor of members of the Bcl‑2 family of apoptosis regulators.

BH3 Mimetic ABT-737 is an orally bioavailable, selective small molecule B-cell lymphoma 2 (Bcl-2) Homology 3 (BH3) mimetic, with potential pro-apoptotic and antineoplastic activities. ABT-737 binds to the hydrophobic groove of multiple members of the anti-apoptotic Bcl-2 protein family, including Bcl-2, Bcl-xl and Bcl-w. This inhibits the activity of these pro-survival proteins and restores apoptotic processes in tumor cells, via activation of Bak/Bax-mediated apoptosis. The pro-survival Bcl-2 proteins are overexpressed in many cancers and play important roles in the regulation of apoptosis. Their expression is associated with increased drug resistance and tumor cell survival. ABT-737 does not inhibit the pro-survival proteins Mcl-1, Bcl-B, Bfl-1 (A1); therefore, tumors that overexpress these Bcl-2 family proteins are resistant to ABT-737.

ABT 737 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

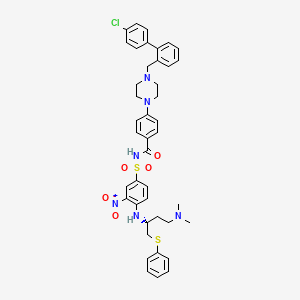

inhibitor of Bcl-2 family proteins that induces regression of solid tumors; structure in first source

Propriétés

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNQCPCUACXLM-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042641 | |

| Record name | ABT-737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852808-04-9 | |

| Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT 737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-737 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of ABT-737 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of ABT-737, a pioneering small-molecule BH3 mimetic, in the induction of apoptosis. We will delve into its molecular interactions, the critical signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction: Targeting the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1] This family includes pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bim, Bad, and Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[3]

ABT-737 was developed as a BH3 mimetic, a compound designed to mimic the action of BH3-only proteins.[2][3] These proteins act as natural antagonists to the anti-apoptotic Bcl-2 family members. By binding to the hydrophobic groove of anti-apoptotic proteins, BH3-only proteins prevent them from sequestering pro-apoptotic effector proteins like Bax and Bak.[3]

ABT-737's Molecular Mechanism of Action

ABT-737 selectively binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4] This binding competitively inhibits the interaction of these anti-apoptotic proteins with pro-apoptotic BH3-only proteins and the effector proteins Bax and Bak.[5] The liberation of Bax and Bak from sequestration by Bcl-2, Bcl-xL, and Bcl-w is the critical event that initiates the apoptotic cascade.[3][5]

Once freed, Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, culminating in the dismantling of the cell.[5]

It is crucial to note that ABT-737 does not bind with high affinity to the anti-apoptotic proteins Mcl-1 and A1 (Bfl-1).[3][4] This selectivity is a key determinant of both its efficacy and its limitations, as high levels of Mcl-1 can confer resistance to ABT-737-induced apoptosis.[3]

Signaling Pathway of ABT-737-Induced Apoptosis

Caption: Signaling pathway of ABT-737-induced apoptosis.

Quantitative Data on ABT-737 Activity

The efficacy of ABT-737 is quantified by its binding affinity to Bcl-2 family proteins and its cytotoxic effects on various cell lines.

Table 1: Binding Affinity of ABT-737 to Anti-Apoptotic Bcl-2 Family Proteins

| Protein | Binding Affinity (K_i) | Binding Affinity (EC_50) |

| Bcl-2 | 120 nM[7] | 30.3 nM[6][8] |

| Bcl-xL | 64 nM[7] | 78.7 nM[6][8] |

| Bcl-w | 24 nM[7] | 197.8 nM[6][8] |

| Mcl-1 | >20,000 nM[7] | No inhibition[6] |

| A1 (Bfl-1) | >20,000 nM[7] | No inhibition[6] |

| Bcl-B | Not Determined | No inhibition[6] |

Table 2: Cytotoxic Activity (IC_50) of ABT-737 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| HL-60 | Acute Myeloid Leukemia | 50 nM[6] |

| KG-1 | Acute Myeloid Leukemia | 80 nM[6] |

| NB4 | Acute Myeloid Leukemia | 80 nM[6] |

| NCI-H889 | Small Cell Lung Cancer | 20 nM[9] |

| B-CPAP | Thyroid Carcinoma | 0.73 µM[3] |

| Other Thyroid Carcinoma Lines | Thyroid Carcinoma | 1.0 - 15.6 µM[3] |

| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 - 15.3 µM[10] |

Key Experimental Protocols

Characterizing the mechanism of action of ABT-737 involves a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.

Cell Viability Assay (MTT or SRB Assay)

Objective: To determine the concentration-dependent cytotoxic effect of ABT-737 on cancer cell lines.

Protocol:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ABT-737 (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

-

For MTT assay, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

For SRB assay, fix the cells with trichloroacetic acid, wash, and stain with SRB solution.

-

Wash with 1% acetic acid to remove unbound dye and solubilize the bound dye with Tris base.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following ABT-737 treatment.

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of ABT-737 for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]

-

Incubate the cells in the dark for 15 minutes at room temperature.[12]

-

Analyze the stained cells by flow cytometry within one hour.[12]

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

Immunoprecipitation and Western Blotting

Objective: To investigate the disruption of protein-protein interactions within the Bcl-2 family upon ABT-737 treatment.

Protocol:

-

Treat cells with ABT-737 or vehicle control for the desired time.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) to preserve protein-protein interactions.

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against a Bcl-2 family member of interest (e.g., anti-Bcl-2) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against interacting proteins (e.g., anti-Bim, anti-Bax) followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Evaluating ABT-737

References

- 1. ABT-737 - Wikipedia [en.wikipedia.org]

- 2. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. genscript.com [genscript.com]

- 10. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

The Discovery and Development of ABT-737: A BH3 Mimetic Targeting BCL-2 Family Proteins

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ABT-737 is a pioneering small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, specifically targeting BCL-2, BCL-xL, and BCL-w. Its development marked a significant milestone in cancer therapy, validating the approach of directly targeting the apoptotic machinery to induce tumor cell death. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ABT-737, tailored for researchers, scientists, and drug development professionals. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and processes to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1] In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[2] ABT-737 was developed by Abbott Laboratories (now AbbVie) as a BH3 mimetic, a compound that mimics the action of the BH3 domain of pro-apoptotic proteins, to restore the apoptotic potential of cancer cells.[2] Although its poor oral bioavailability prevented its direct clinical use, ABT-737 served as a crucial proof-of-concept and the direct precursor to the orally bioavailable derivative, navitoclax (ABT-263).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity, cellular potency, and in vivo efficacy of ABT-737.

Table 1: In Vitro Binding and Cellular Activity of ABT-737

| Target Protein | Binding Affinity (Ki, nM) | Cellular Assay (EC50, nM) | Cell Line |

| BCL-2 | <1 | 30.3 | Cell-free |

| BCL-xL | <1 | 78.7 | Cell-free |

| BCL-w | <1 | 197.8 | Cell-free |

| MCL-1 | >460 | - | Cell-free |

| BFL-1 (A1) | >460 | - | Cell-free |

| - | - | ~7 (IC50) | HL-60 (Human promyelocytic leukemia) |

| - | - | 50 (IC50) | HL60 |

| - | - | 80 (IC50) | KG1 (Human acute myelogenous leukemia) |

| - | - | 80 (IC50) | NB4 (Human acute promyelocytic leukemia) |

| - | - | 60-500 | Various SCLC cell lines |

Table 2: In Vivo Efficacy of ABT-737 in Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome |

| Human Leukemia | 20 mg/kg/day, i.p., 21 days | 48% suppression of leukemia burden |

| Human Leukemia | 30 mg/kg/day, i.p., 21 days | 53% suppression of leukemia burden, significantly extended survival |

| H146 SCLC | 75 mg/kg/day, i.p. | 20% complete tumor regression |

| H146 SCLC | 100 mg/kg/day, i.p. | 77% complete tumor regression |

| H1963 SCLC | 100 mg/kg/day, i.p. | 77% complete tumor regression |

| Myc/bcl-2 Lymphoma | Combination with low-dose cyclophosphamide | Sustained disease-free survival |

| Human Oral Cancer (MC-3) | 50 mg/kg/day, i.p., 5 times/week for 30 days | Significant reduction in tumor volume and weight |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of inhibitors for BCL-2 family proteins.

Materials:

-

GST-tagged BCL-2 family proteins (e.g., BCL-2, BCL-xL)

-

FAM-labeled BH3 domain peptide (e.g., FAM-Bak or FAM-Bad peptide)

-

Anti-GST antibody conjugated to a donor fluorophore (e.g., Terbium cryptate)

-

Assay Buffer: 20 mM Potassium Phosphate (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100, 1% DMSO

-

Test compounds (e.g., ABT-737) serially diluted

-

384-well assay plates

Procedure:

-

Add the GST-tagged BCL-2 family protein to the assay buffer in the wells of the 384-well plate.

-

Add serial dilutions of the test compound to the wells and incubate for 10 minutes at room temperature.

-

Add the FAM-labeled BH3 peptide to the wells and incubate for an additional 10 minutes at room temperature.

-

Add the anti-GST-Terbium cryptate antibody to the wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the HTRF signal using a plate reader capable of time-resolved fluorescence, with excitation at ~340 nm and emission at both ~620 nm (cryptate) and ~665 nm (FAM).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.

Annexin V Apoptosis Assay

This protocol describes the detection of apoptosis in cells treated with ABT-737 by flow cytometry.

Materials:

-

Cells treated with ABT-737 and untreated control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the desired cell line by treating with various concentrations of ABT-737 for a specified time. Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Small Cell Lung Cancer (SCLC) Xenograft Model

This protocol details the establishment and use of an SCLC xenograft model to evaluate the in vivo efficacy of ABT-737.

Materials:

-

SCLC cell line (e.g., H146)

-

Adult immunodeficient mice (e.g., nude or SCID)

-

Matrigel

-

ABT-737 formulated for in vivo use

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Harvest SCLC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 106 cells per injection.

-

Subcutaneously inject the cell suspension into the flanks of the mice.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer ABT-737 (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection for the specified duration of the study.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width2)/2).

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Visualizations

BCL-2 Family Signaling Pathway and ABT-737 Mechanism of Action

Caption: BCL-2 pathway and ABT-737's inhibitory action.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for SCLC xenograft model efficacy studies.

Preclinical Development Logic of ABT-737

Caption: Logical flow of ABT-737's preclinical development.

Conclusion

ABT-737 was a landmark achievement in the field of apoptosis-targeted cancer therapy. Its discovery, guided by structure-based drug design, and its potent and selective inhibition of key BCL-2 family members provided compelling preclinical evidence that directly targeting the core apoptotic machinery is a viable and effective therapeutic strategy.[2] While its own clinical development was halted due to unfavorable pharmacokinetics, the insights gained from ABT-737 directly led to the creation of navitoclax and subsequently venetoclax, drugs that have transformed the treatment landscape for certain hematological malignancies. The data and methodologies presented in this guide underscore the rigorous preclinical evaluation that underpinned this success and provide a valuable resource for researchers and drug developers continuing to explore this critical therapeutic pathway.

References

An In-depth Technical Guide to the BH3 Mimetic ABT-737 and its Interaction with Anti-Apoptotic Proteins Bcl-2, Bcl-xL, and Bcl-w

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor ABT-737, focusing on its interaction with the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It is designed to be a valuable resource for researchers and professionals involved in cancer biology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to ABT-737 and the Bcl-2 Family

ABT-737 is a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It functions as a BH3 mimetic, mimicking the action of the BH3 domain of pro-apoptotic proteins to bind to and neutralize the activity of Bcl-2, Bcl-xL, and Bcl-w.[1][4] These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies. By inhibiting these proteins, ABT-737 restores the natural process of programmed cell death, or apoptosis, in malignant cells.[5]

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1). The balance between these opposing factions determines the cell's fate. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis. In response to cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 members, liberating the pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization and subsequent cell death. ABT-737 effectively mimics the action of these BH3-only proteins.[1][6]

Quantitative Binding Affinity of ABT-737

The efficacy of ABT-737 is rooted in its high binding affinity for its target proteins. The following table summarizes the reported binding affinities (Ki) and half-maximal effective concentrations (EC50) of ABT-737 for Bcl-2, Bcl-xL, and Bcl-w.

| Target Protein | Binding Affinity (Ki) | EC50 (in cell-free assays) |

| Bcl-2 | ≤ 1 nM[7] | 30.3 nM[3][4] |

| Bcl-xL | ≤ 1 nM[7] | 78.7 nM[3][4] |

| Bcl-w | ≤ 1 nM[7] | 197.8 nM[3][4] |

Note: It is important to consider that while ABT-737 binds to Bcl-2, Bcl-xL, and Bcl-w with high affinity, it does not significantly inhibit other anti-apoptotic proteins like Mcl-1, which can be a mechanism of resistance to the drug.[1][8]

Signaling Pathways and Mechanism of Action

ABT-737 induces apoptosis by directly engaging with and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This action disrupts the sequestration of pro-apoptotic BH3-only proteins and the pro-apoptotic effector proteins Bax and Bak. The freed Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to its permeabilization. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ABT-737 with its target proteins and its cellular effects.

Binding Affinity Determination

4.1.1. Fluorescence Polarization Assay (FPA)

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from the target protein by ABT-737.

-

Materials:

-

Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein.

-

Fluorescein-labeled BH3 peptide (e.g., from Bim or Bad).

-

ABT-737.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Protocol:

-

Prepare a solution of the target protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute ABT-737 in the assay buffer.

-

In a 384-well plate, add the protein-peptide mixture to each well.

-

Add the serially diluted ABT-737 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the ABT-737 concentration and fitting the data to a sigmoidal dose-response curve.

-

4.1.2. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity between ABT-737 and its target proteins.

-

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5).

-

Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein.

-

ABT-737.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

-

Protocol:

-

Equilibrate the sensor chip with the running buffer.

-

Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

-

Immobilize the target protein to the sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Prepare a series of concentrations of ABT-737 in the running buffer.

-

Inject the different concentrations of ABT-737 over the sensor surface, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface if necessary, using a suitable regeneration solution.

-

Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Cellular Apoptosis Assays

4.2.1. Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Cancer cell line of interest.

-

ABT-737.

-

Annexin V-FITC (or other fluorophore).

-

Propidium Iodide (PI).

-

Annexin V Binding Buffer.

-

Flow cytometer.

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of ABT-737 or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells, and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

4.2.2. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cancer cell line of interest.

-

ABT-737.

-

Caspase-Glo® 3/7 Assay Reagent.

-

White-walled multi-well plates suitable for luminescence measurements.

-

Luminometer.

-

-

Protocol:

-

Seed cells in a white-walled multi-well plate.

-

Treat the cells with various concentrations of ABT-737 or vehicle control for the desired time.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gentle shaking.

-

Incubate the plate at room temperature for 30 minutes to 1 hour.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Conclusion

ABT-737 has been a pivotal tool in understanding the role of the Bcl-2 family of proteins in cancer and has paved the way for the development of clinically approved BH3 mimetics. Its high affinity and selectivity for Bcl-2, Bcl-xL, and Bcl-w make it a powerful probe for studying the intrinsic apoptotic pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the Bcl-2 family in various malignancies. As our understanding of the intricacies of apoptosis regulation continues to grow, so too will the opportunities for developing novel and effective cancer therapies.

References

- 1. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-737 Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel paradigm for rapid ABT-737-induced apoptosis involving outer mitochondrial membrane rupture in primary leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Conformational Changes in Bcl-2 Pro-survival Proteins Determine Their Capacity to Bind Ligands - PMC [pmc.ncbi.nlm.nih.gov]

ABT-737: A Technical Guide to its Role in Inducing Mitochondrial Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-737 is a pioneering small molecule and a member of the BH3 mimetic class of compounds.[1] It has garnered significant attention in cancer research for its ability to selectively inhibit anti-apoptotic proteins of the Bcl-2 family, thereby triggering the intrinsic pathway of apoptosis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of ABT-737, focusing on its role in inducing mitochondrial apoptosis. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action: Targeting the Guardians of the Mitochondria

ABT-737 functions as a potent antagonist of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4][5] It mimics the action of BH3-only proteins, which are the natural antagonists of these pro-survival proteins.[6][7] By binding with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, ABT-737 displaces pro-apoptotic BH3-only proteins like Bim.[3][6] This disruption liberates the pro-apoptotic effector proteins Bax and Bak.[6][8]

Once freed from sequestration, Bax and Bak undergo a conformational change, leading to their oligomerization on the outer mitochondrial membrane (OMM).[9][10] This oligomerization results in the formation of pores in the OMM, a process known as mitochondrial outer membrane permeabilization (MOMP).[8] MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[6][11][12]

In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[13] The apoptosome then recruits and activates caspase-9, an initiator caspase.[13][14] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[9][15]

It is crucial to note that the efficacy of ABT-737 is often limited by the expression levels of other anti-apoptotic proteins it does not target, such as Mcl-1 and A1.[2][6] High levels of Mcl-1 can sequester Bak and prevent apoptosis, rendering cells resistant to ABT-737 as a single agent.[2][6]

Quantitative Data

The following tables summarize the binding affinities and cellular potencies of ABT-737 from various studies.

Table 1: Binding Affinities of ABT-737 to Bcl-2 Family Proteins

| Target Protein | Ki (nM) | EC50 (nM) | Reference |

| Bcl-2 | ≤ 1 | 30.3 | [3][4][5] |

| Bcl-xL | ≤ 1 | 78.7 | [3][4][5] |

| Bcl-w | ≤ 1 | 197.8 | [3][4][5] |

| Mcl-1 | No significant binding | - | [3][6] |

| A1 | No significant binding | - | [6] |

Table 2: IC50 Values of ABT-737 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hal-01 | Pre-B cell line | 0.192 | [3] |

| HL60 | Acute Myeloid Leukemia | 0.05 | [3] |

| KG1 | Acute Myeloid Leukemia | 0.08 | [3] |

| NB4 | Acute Myeloid Leukemia | 0.08 | [3] |

| NCI-H889 | Small Cell Lung Cancer | - | [3] |

| NCI-H1963 | Small Cell Lung Cancer | - | [3] |

| NCI-H1417 | Small Cell Lung Cancer | - | [3] |

| NCI-H146 | Small Cell Lung Cancer | - | [3] |

| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 - 15.3 | [16] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in ABT-737-induced apoptosis.

Caption: Mechanism of ABT-737 induced mitochondrial apoptosis.

Caption: Workflow for assessing apoptosis using flow cytometry.

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is adapted from a study on neuroblastoma cell lines.[16]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a range of concentrations of ABT-737. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is a standard method for detecting apoptosis.[15][16][17]

-

Cell Treatment: Treat cells with the desired concentrations of ABT-737 for the specified duration (e.g., 2, 4, or 6 hours).[17]

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.

Cytochrome c Release Assay

This protocol is based on the subcellular fractionation method.[6][18]

-

Cell Treatment and Harvesting: Treat cells with ABT-737 and harvest them as described above.

-

Permeabilization: Resuspend the cell pellet in a buffer containing digitonin to selectively permeabilize the plasma membrane.

-

Centrifugation: Centrifuge the permeabilized cells to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Sample Preparation: Prepare both the cytosolic and mitochondrial fractions for Western blotting.

-

Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for cytochrome c. Use antibodies against a cytosolic marker (e.g., actin) and a mitochondrial marker (e.g., TOMM20 or Cox IV) to verify the purity of the fractions.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Bax/Bak Activation Assay

This flow cytometry-based assay detects the conformational change in Bax and Bak associated with their activation.[6][19]

-

Cell Treatment and Harvesting: Treat cells with ABT-737 and harvest as previously described.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent such as digitonin or saponin.

-

Antibody Staining: Incubate the permeabilized cells with an antibody that specifically recognizes the activated conformation of Bax or Bak (e.g., clone 3 for Bax).[6]

-

Washing: Wash the cells to remove unbound antibody.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells with activated Bax or Bak.

Conclusion

ABT-737 has been instrumental in validating the Bcl-2 family of proteins as viable therapeutic targets for cancer. Its mechanism of action, centered on the induction of mitochondrial apoptosis, has been extensively characterized. This guide provides a comprehensive technical overview for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways to facilitate further investigation and application of this important class of BH3 mimetics. While ABT-737 itself has limitations in oral bioavailability, it has paved the way for the development of orally active derivatives like Navitoclax (ABT-263).[1] The continued study of ABT-737 and its successors holds significant promise for the advancement of apoptosis-targeted cancer therapies.

References

- 1. ABT-737 - Wikipedia [en.wikipedia.org]

- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ABT-737 | Cell Signaling Technology [cellsignal.com]

- 6. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

- 9. A novel paradigm for rapid ABT-737-induced apoptosis involving outer mitochondrial membrane rupture in primary leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abt-737-induced mitochondrial membrane: Topics by Science.gov [science.gov]

- 11. ABT737 induces mitochondrial pathway apoptosis and mitophagy by regulating DRP1-dependent mitochondrial fission in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. ABT-737 Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The BH3 Mimetic ABT-737: A Technical Guide to its Impact on Cancer Cell Survival Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-737 is a potent and selective small-molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. As a BH3 mimetic, it mimics the action of the BH3-only proteins, which are natural antagonists of pro-survival proteins like Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these anti-apoptotic proteins with high affinity, ABT-737 disrupts their function, leading to the activation of the intrinsic apoptotic pathway in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of ABT-737, its effects on cancer cell survival pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

The survival of cancer cells is often dependent on the overexpression of anti-apoptotic Bcl-2 family proteins. These proteins sequester pro-apoptotic effector proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

ABT-737 acts by competitively binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, thereby displacing pro-apoptotic BH3-only proteins like Bim.[1] This liberation of "activator" BH3-only proteins allows them to directly activate Bax and Bak. Activated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, caspase activation and apoptosis.[1]

A critical aspect of ABT-737's mechanism is its inability to effectively inhibit another key anti-apoptotic protein, Mcl-1.[1] High levels of Mcl-1 can sequester pro-apoptotic proteins, conferring resistance to ABT-737 monotherapy. This has led to extensive research into combination strategies to overcome this resistance mechanism.

Quantitative Data on ABT-737 Efficacy

The efficacy of ABT-737 varies across different cancer cell lines, largely dependent on their relative expression levels of Bcl-2 family proteins. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy (IC50/EC50) of Single-Agent ABT-737 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| H146 | Small Cell Lung Cancer | 0.06 | [2] |

| H187 | Small Cell Lung Cancer | ~0.1 | [2] |

| H209 | Small Cell Lung Cancer | ~0.2 | [2] |

| H345 | Small Cell Lung Cancer | ~0.5 | [2] |

| H82 | Small Cell Lung Cancer | 17.5 | [2] |

| Nalm-6 | Leukemia | ~1.0 | [3] |

| Reh | Leukemia | ~0.5 | [3] |

| HL60 | Leukemia | 0.05 | [4] |

| KG1 | Leukemia | 0.08 | [4] |

| NB4 | Leukemia | 0.08 | [4] |

| UM-22A | Head and Neck Squamous Cell Carcinoma | 13.8 | [5] |

| UM-22B | Head and Neck Squamous Cell Carcinoma | 53.6 | [5] |

| 1483 | Head and Neck Squamous Cell Carcinoma | ~20 | [5] |

| XG-5 | Multiple Myeloma | 0.007 ± 0.0004 | [6] |

| LP-1 | Multiple Myeloma | >20 | [6] |

Table 2: Synergistic Effects of ABT-737 in Combination with Chemotherapeutic Agents

| Cancer Type | Combination Agent | Effect | Reference |

| Head and Neck Squamous Cell Carcinoma | Cisplatin | Synergistic cell death and loss of clonogenic survival. | [5] |

| Head and Neck Squamous Cell Carcinoma | Etoposide | Synergistic cell death and loss of clonogenic survival. | [5] |

| Chondrosarcoma | Doxorubicin | Synergistic reduction in cell viability in 2D cultures. | [7] |

| Urothelial Carcinoma | Z-VAD-FMK (pan-caspase inhibitor) | Induction of necroptosis. | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of ABT-737 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ABT-737 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of ABT-737 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of ABT-737. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ABT-737 (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of ABT-737 for the specified time. Include appropriate controls.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blotting for Bcl-2 Family Proteins

This technique is used to analyze the expression levels of key proteins in the apoptotic pathway following ABT-737 treatment.

Materials:

-

Cancer cell line of interest

-

ABT-737 (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with ABT-737 as desired.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of ABT-737-Induced Apoptosis

Caption: ABT-737 induced apoptosis pathway.

Mcl-1 Mediated Resistance to ABT-737

References

- 1. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug: ABT737 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. selleckchem.com [selleckchem.com]

- 5. ABT-737 Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of ABT-737 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of ABT-737, a pioneering BH3 mimetic compound, in the context of hematological malignancies. ABT-737 functions as a potent inhibitor of the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w, thereby promoting programmed cell death in cancer cells dependent on these proteins for survival.[1][2][3][4][5] This document summarizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: The BCL-2 Family and Apoptosis

The BCL-2 family of proteins are central regulators of the intrinsic pathway of apoptosis.[2][6] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[7] In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many hematological malignancies, the overexpression of anti-apoptotic BCL-2 proteins sequesters pro-apoptotic partners, preventing the induction of apoptosis and contributing to tumorigenesis and chemoresistance.[5][8] ABT-737 mimics the action of pro-apoptotic BH3-only proteins, binding with high affinity to the BH3-binding groove of BCL-2 and BCL-xL, displacing pro-apoptotic proteins and triggering the activation of BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization, caspase activation, and cell death.[2][8][9]

Quantitative Efficacy of ABT-737 in Hematological Malignancies

The following tables summarize the in vitro efficacy of ABT-737 as a single agent in various hematological malignancy cell lines and patient samples. The data highlights the differential sensitivity to ABT-737, often correlated with the expression levels of BCL-2 family proteins, particularly a high BCL-2 to MCL-1 ratio.[8][10]

Table 1: Efficacy of ABT-737 in Multiple Myeloma (MM)

| Cell Line/Patient Sample | Efficacy Metric (EC50/LD50) | Key Findings & Notes |

| MY5 Cell Line | 0.2 µM | Highly sensitive, associated with increased cell apoptosis and activated caspase-3.[11] |

| JJN3 Cell Line | 0.5 µM | Sensitive, demonstrated increased apoptosis.[11] |

| MM1(Dex)R Cell Line | 0.2 µM | Dexamethasone-resistant cell line showing high sensitivity.[11] |

| KMS18 Cell Line | IC50: 0.286 µM (at 72h) | Dose- and time-dependent growth inhibition.[12] |

| ARH-77 Cell Line | IC50: 0.346 µM (at 72h) | Dose- and time-dependent growth inhibition.[12] |

| Primary Myeloma Patient Samples (n=15) | 80-90% elimination of myeloma cells at 0.25-0.5 µM in 27% of samples | Demonstrated significant activity in a subset of patient samples.[11] |

| Primary Purified CD138+ Myeloma Samples (n=7) | LD50 ≤ 100 nM in 2 of 7 samples | Sensitivity strongly correlated with a high BCL-2/MCL-1 protein expression ratio.[10] |

Table 2: Efficacy of ABT-737 in Lymphoma

| Cell Line | Efficacy Metric (LD50) | Key Findings & Notes |

| MINO (Mantle Cell Lymphoma) | ~100 nM | High sensitivity correlated with a high Bcl-2/Mcl-1 ratio.[8] |

| GRANTA-519 (Mantle Cell Lymphoma) | ~100 nM | High sensitivity correlated with a high Bcl-2/Mcl-1 ratio.[8] |

| OCI-Ly1 (Diffuse Large B-cell Lymphoma) | Sensitive (specific value not provided) | Long-term exposure led to acquired resistance.[13] |

| SU-DHL-4 (Diffuse Large B-cell Lymphoma) | Sensitive (specific value not provided) | Long-term exposure led to acquired resistance.[13] |

Table 3: Efficacy of ABT-737 in Leukemia

| Cell Line/Patient Sample | Efficacy Metric (IC50) | Key Findings & Notes |

| AML Patient Blast Cells | Nanomolar concentrations | Effectively killed AML patient blasts and colony-forming cells with no effect on normal hematopoietic cells.[14] |

| CD34+38-123+ AML Stem Cells | Highly sensitive (specific value not provided) | Demonstrated efficacy against leukemia-initiating cells.[14][15] |

| NSF.N1/H7 (mouse myeloid) expressing wt-Bcl-2 | 50 nM | Sensitivity influenced by Bcl-2 phosphorylation status.[14] |

| NSF.N1/H7 (mouse myeloid) expressing non-phosphorylatable Bcl-2 | 25 nM | Increased sensitivity compared to wild-type Bcl-2.[14] |

| NSF.N1/H7 (mouse myeloid) expressing phosphomimetic Bcl-2 | >500 nM | Resistance conferred by Bcl-2 phosphorylation.[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following are standard protocols for key experiments used to evaluate the efficacy and mechanism of action of ABT-737.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Hematological cancer cell lines

-

96-well plates

-

Complete culture medium

-

ABT-737 (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of ABT-737 in culture medium. Add the desired concentrations of ABT-737 to the wells. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Flow cytometry tubes

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for BCL-2 Family Proteins and Caspases

Western blotting is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BAX, anti-cleaved caspase-3, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control like actin or GAPDH.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and a typical experimental process for evaluating ABT-737.

ABT-737 Mechanism of Action

Caption: Mechanism of ABT-737 inducing apoptosis.

Experimental Workflow for ABT-737 Evaluation

Caption: A typical workflow for evaluating ABT-737's efficacy.

Conclusion

The initial studies of ABT-737 provided a strong rationale for targeting the BCL-2 family of proteins in hematological malignancies. As a pioneering BH3 mimetic, ABT-737 demonstrated potent and selective activity against a range of leukemias, lymphomas, and multiple myeloma, particularly in tumors exhibiting a dependency on BCL-2 for survival. While its development was succeeded by orally bioavailable derivatives like Navitoclax (ABT-263) and the more BCL-2 specific Venetoclax (ABT-199), the foundational research on ABT-737 was instrumental in validating this therapeutic strategy and paving the way for a new class of targeted cancer therapies. The experimental frameworks and mechanistic insights gleaned from these early studies continue to inform ongoing research and drug development in the field of apoptosis induction.

References

- 1. bosterbio.com [bosterbio.com]

- 2. benchchem.com [benchchem.com]

- 3. abcam.com [abcam.com]

- 4. abcam.com [abcam.com]

- 5. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

Preclinical Efficacy of ABT-737: A BH3 Mimetic Targeting the Bcl-2 Family in Diverse Tumor Types

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the preclinical data on ABT-737, a first-in-class BH3 mimetic small-molecule inhibitor. It details the compound's mechanism of action, summarizes its efficacy as a single agent and in combination therapies across a range of cancer types, and explores the primary mechanisms of resistance. The document includes structured data tables for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.

Introduction and Mechanism of Action

ABT-737 is a potent small-molecule inhibitor designed to mimic the action of the BH3-only class of pro-apoptotic proteins. It selectively binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1 or A1.[1][2][3] This action prevents the sequestration of pro-apoptotic effector proteins like BAX and BAK. Once liberated, BAX and BAK can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5] The efficacy of ABT-737 is therefore critically dependent on the cellular expression levels of Bcl-2 family proteins, particularly the ratio of its targets (Bcl-2, Bcl-xL, Bcl-w) to the resistance-conferring protein, Mcl-1.[4]

Caption: Mechanism of Action of ABT-737.

Data Presentation: Preclinical Efficacy

The preclinical activity of ABT-737 has been evaluated extensively in vitro across numerous cancer cell lines and in vivo in various animal models.

In Vitro Efficacy of Single-Agent ABT-737

ABT-737 demonstrates a wide range of cytotoxic activity, with particular sensitivity observed in hematologic malignancies and small cell lung cancer.

| Tumor Type | Cell Lines | IC50 Range (µM) | Key Findings | Reference(s) |

| Leukemia | HL-60, KG1, NB4 | 0.05 - 0.08 | High sensitivity in AML cell lines. | [6] |

| CCRF-CEM | 0.74 | Moderate sensitivity in ALL. | [7] | |

| Small Cell Lung Cancer (SCLC) | Various | <0.1 - 1.0 | A subset of SCLC lines are highly sensitive. | [1][8] |

| Thyroid Carcinoma | B-CPAP, RO82W, 8305, etc. (16 lines) | 0.73 - 15.6 | Broad activity, with most lines responding in the 1-5 µM range. | [1] |

| Neuroblastoma | SH-EP1, NGP, IMR32, etc. (6 lines) | 0.58 - 15.3 | More effective in hypoxic conditions than in normoxia. | [9] |

| Glioblastoma | U373-MG, T98G | 18 - 34 | Moderate single-agent cytotoxicity. | [10] |

| Prostate Cancer | DU-145 | 27.6 | Relatively resistant as a single agent. | [7] |

| Head and Neck (HNSCC) | HPV-16 (+/-) lines | 4.3 - 28 | Moderate to low sensitivity. | [11] |

In Vivo Efficacy of Single-Agent ABT-737

In vivo studies confirm the anti-tumor activity of ABT-737, particularly in models of hematologic cancers and SCLC.

| Tumor Type | Animal Model | Dosing | Efficacy | Reference(s) |

| Leukemia | Human leukemia xenograft | 30 mg/kg/day | 53% suppression of leukemia burden, extended survival. | [5][6] |

| Myelodysplastic Syndrome (MDS) | NRAS/BCL-2 mouse model | Not specified | Reduced bone marrow blasts, extended survival. | [3] |

| Small Cell Lung Cancer (SCLC) | Cell line xenografts | Not specified | Dramatic regressions in sensitive SCLC models. | [8] |

| Primary xenografts | Not specified | Minor tumor growth inhibition in 1 of 3 models. | [8] | |

| EBV+ Lymphoma (PTLD) | Xenograft model | Not specified | Reduced tumor growth and increased overall survival. | [12] |

| Hepatocellular Carcinoma (HCC) | Huh7 xenograft | Not specified | Ineffective as a single agent due to Mcl-1 upregulation. | [13] |

| Breast Cancer | Primary xenografts | 50 mg/kg | Ineffective as a single agent. | [2][14] |

Efficacy of ABT-737 in Combination Therapies

The therapeutic potential of ABT-737 is significantly enhanced when used in combination with conventional chemotherapy, targeted agents, and radiation. This is often due to the ability of the partner agent to downregulate Mcl-1, a key resistance factor.

| Tumor Type | Combination Agent | Preclinical Model | Key Findings | Reference(s) |

| Small Cell Lung Cancer (SCLC) | Etoposide | Primary xenografts | Significant decrease in tumor growth, even in low Bcl-2 tumors. | [8] |

| Breast Cancer (Basal-like) | Docetaxel | Primary xenografts | Dramatically inhibited tumor growth and prolonged survival. | [2][14] |

| Hepatocellular Carcinoma (HCC) | Sorafenib | Xenograft model | Sorafenib downregulated Mcl-1, leading to strong synergistic apoptosis and tumor suppression. | [13] |

| NSCLC (K-ras mutant) | Ionizing Radiation | Cell lines & Mouse model | Enhanced radiosensitivity; reduced surviving clones by ~70-90%. | [15] |

| Thyroid Carcinoma | Doxorubicin, Gemcitabine | Cell lines | Synergistic effects on reducing cell viability. | [1] |

| Glioblastoma | Curcumin | Cell lines | Synergistically lowered cell survival; curcumin can inhibit Mcl-1. | [10] |

Mechanisms of Resistance

The primary mechanism of intrinsic and acquired resistance to ABT-737 is the expression of the anti-apoptotic protein Mcl-1, which is not inhibited by the drug.[4] Mcl-1 can continue to sequester pro-apoptotic BAX/BAK, thereby preventing apoptosis even when Bcl-2, Bcl-xL, and Bcl-w are neutralized by ABT-737. Furthermore, some cancer cells respond to ABT-737 treatment by upregulating Mcl-1 protein expression, leading to acquired resistance.[13][16] Strategies to overcome this resistance focus on co-administering agents that inhibit Mcl-1 expression or function.[16]

References

- 1. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitization of BCL-2–expressing breast tumors to chemotherapy by the BH3 mimetic ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL-2 Inhibitor ABT-737 Effectively Targets Leukemia-Initiating Cells with Differential Regulation of Relevant Genes Leading to Extended Survival in a NRAS/BCL-2 Mouse Model of High Risk-Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor Effects of Curcumin and ABT-737 in Combination Therapy for Glioblastoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. The Bcl-xL inhibitor, ABT-737, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. ABT-737, a BH3 Mimetic, Enhances the Therapeutic Effects of Ionizing Radiation in K-ras Mutant Non-Small Cell Lung Cancer Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding sensitivity to BH3 mimetics: ABT-737 as a case study to foresee the complexities of personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ABT-737 In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction: ABT-737 is a pioneering small-molecule inhibitor and BH3 mimetic that targets the Bcl-2 family of proteins.[1] Specifically, it binds with high affinity to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1, Bfl-1/A1, or Bcl-B.[2][3][4][5] By mimicking the action of BH3-only proteins, ABT-737 competitively binds to the hydrophobic groove of these anti-apoptotic proteins, displacing pro-apoptotic proteins like Bim and Bad.[6][7] This liberates the pro-apoptotic effector proteins Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[8][9][10] The efficacy of ABT-737 as a single agent is often limited in cells that express high levels of Mcl-1, which is a common mechanism of resistance.[2] Therefore, its in vitro evaluation frequently involves combination studies with agents that can downregulate Mcl-1.[2]

Mechanism of Action

The diagram below illustrates the mechanism by which ABT-737 induces apoptosis. It selectively inhibits Bcl-2, Bcl-xL, and Bcl-w, disrupting their sequestration of pro-apoptotic BH3-only proteins. This leads to the activation of Bax and Bak, mitochondrial permeabilization, and apoptosis. Resistance can occur in cells with high Mcl-1 levels, as Mcl-1 is not targeted by ABT-737 and can continue to sequester pro-apoptotic proteins.

Data Presentation

Table 1: Binding Affinity of ABT-737 to Bcl-2 Family Proteins

This table summarizes the in vitro binding affinities of ABT-737, highlighting its selectivity. Data is presented as EC50 or IC50 values, which represent the concentration required for 50% maximal effect or inhibition.

| Target Protein | Binding Affinity (EC50/IC50) | Reference |

| Bcl-2 | 30.3 nM | [3] |

| Bcl-xL | 78.7 nM | [3] |

| Bcl-w | 197.8 nM | [3] |

| Mcl-1 | No detectable binding / Low affinity | [2][3] |

| Bcl-B | 1.82 µM | [3] |

| Bfl-1 (A1) | No detectable binding / Low affinity | [2][3] |

Table 2: Cytotoxicity (IC50) of ABT-737 in Various Cancer Cell Lines

This table provides examples of the cytotoxic effects of ABT-737 as a single agent across different human cancer cell lines. IC50 values can vary based on the cell line's specific expression profile of Bcl-2 family proteins.

| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |

| HL-60 | Acute Myeloid Leukemia | 48 hours | ~50 nM | [3] |

| KG-1 | Acute Myeloid Leukemia | 48 hours | ~80 nM | [3] |

| Kasumi-1 | Acute Myeloid Leukemia | 24 hours | 4.87 µM | [3] |

| UMUC3 | Bladder Cancer | 12 hours | ~18 µM | [11] |

| 5637 | Bladder Cancer | 12 hours | ~22 µM | [11] |

| LNCaP | Prostate Cancer | 72 hours | >10 µM (sub-cytotoxic at 1 µM) | [8] |

| PC-3 | Prostate Cancer | 72 hours | >10 µM (sub-cytotoxic at 1 µM) | [8] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS/MTT Assay

This protocol determines the effect of ABT-737 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

-

ABT-737 (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTS (e.g., CellTiter 96 AQueous One Solution) or MTT reagent

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[11][12] Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.

-